1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
CAS No.: 1105213-99-7
Cat. No.: VC4283188
Molecular Formula: C22H22FN5O
Molecular Weight: 391.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105213-99-7 |
|---|---|
| Molecular Formula | C22H22FN5O |
| Molecular Weight | 391.45 |
| IUPAC Name | 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C22H22FN5O/c23-19-7-5-17(6-8-19)20-9-10-21(27-26-20)28-12-2-4-18(15-28)22(29)25-14-16-3-1-11-24-13-16/h1,3,5-11,13,18H,2,4,12,14-15H2,(H,25,29) |
| Standard InChI Key | WCALNQINQPYPRC-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NCC4=CN=CC=C4 |
Introduction
Structural Features
The compound features a pyridazine ring, which is known for its diverse pharmacological properties, including antimicrobial and anti-inflammatory effects. The incorporation of a 4-fluorophenyl group and a pyridin-3-ylmethyl substituent may enhance its interactions with biological targets, making it a candidate for further investigation in drug development. The piperidine ring adds additional complexity and potential for biological activity.
Synthesis
While specific synthesis methods for 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide are not detailed in the available literature, related compounds often involve multi-step syntheses using reagents like HATU for efficient coupling reactions. Reaction conditions such as temperature and solvent choice are critical for optimizing yields and purity.
Biological Activities
Pyridazine derivatives are known for their antibacterial, antifungal, and anticancer properties. The specific arrangement of functional groups in 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide suggests potential for selective binding to various biological targets, which could be explored in drug development.
Related Compounds
Related compounds, such as 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine, have shown promise in medicinal chemistry due to their potential biological activities. Another related compound, 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide, shares similarities in structure but differs in the position of the pyridinyl group .
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume